Cas no 947-95-5 (5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde)

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde structure
947-95-5 structure
Product Name:5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS番号:947-95-5
MF:C11H9ClN2O
メガワット:220.65496134758
MDL:MFCD00100755
CID:808546
PubChem ID:24867155
Update Time:2025-11-02

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
    • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
    • 1H-Pyrazole-4-carboxaldehyde,5-chloro-3-methyl-1-phenyl-
    • 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde
    • DKZPJLZXLKAMDO-UHFFFAOYSA-N
    • 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole
    • 5-Chloro-3-methyl-1-phenyl pyrazole-4-aldehyde
    • 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde
    • 5-Chloro-3-methyl-1-phenyl pyrazole-4-alldehyde
    • 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde
    • STK08154
    • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde (ACI)
    • Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl- (7CI, 8CI)
    • 1-Phenyl-3-methyl-4-formyl-5-chloropyrazole
    • BP-13227
    • C3559
    • AKOS000265664
    • SY079893
    • AC-11882
    • CS-M3111
    • Z56787317
    • ALBB-004688
    • Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-
    • BBL008402
    • 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-
    • SCHEMBL1267498
    • DTXSID10346527
    • J-517354
    • MFCD00100755
    • chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde
    • 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde, 99%
    • 947-95-5
    • STK081541
    • 11G-910
    • EN300-00954
    • MDL: MFCD00100755
    • インチ: 1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
    • InChIKey: DKZPJLZXLKAMDO-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(C)=NN(C2C=CC=CC=2)C=1Cl

計算された属性

  • せいみつぶんしりょう: 220.04000
  • どういたいしつりょう: 220.0403406 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.9
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • ぶんしりょう: 220.65

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.26
  • ゆうかいてん: 143.0 to 148.0 deg-C
  • ふってん: 356.1 °C at 760 mmHg
  • フラッシュポイント: 169.2 °C
  • 屈折率: 1.6000 (estimate)
  • PSA: 34.89000
  • LogP: 2.64660
  • ようかいせい: 未確定

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde セキュリティ情報

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関コード:

    2933199090

    概要:

    2933199090。他の構造的に不縮合なピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM115554-1g
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 95+%
1g
$78 2021-08-06
Chemenu
CM115554-5g
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 95+%
5g
$332 2021-08-06
Chemenu
CM115554-10g
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 95+%
10g
$590 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST051-200mg
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 98.0%(GC)
200mg
¥336.0 2022-02-28
Chemenu
CM115554-1g
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 95%+
1g
$*** 2023-05-29
Chemenu
CM115554-5g
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 95%+
5g
$*** 2023-05-29
Apollo Scientific
OR59431-1g
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
947-95-5 98+%
1g
£35.00 2025-03-21
Apollo Scientific
OR59431-5g
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
947-95-5 98+%
5g
£125.00 2025-02-20
abcr
AB156438-5 g
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde; .
947-95-5
5g
€265.30 2023-06-23
abcr
AB156438-10 g
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde; .
947-95-5
10g
€435.90 2023-06-23

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
Aminomethylene derivatives of azoles. V. Reaction of aminomethylene derivatives with phosphorus oxychloride
Kvitko, I. Ya.; Porai-Koshits, B. A., Zhurnal Obshchei Khimii, 1966, 2(1), 169-73

合成方法 2

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethyl carbonate
リファレンス
Halogenation in carbonate diester solvents
, Japan, , ,

合成方法 3

はんのうじょうけん
1.1 Solvents: Methanol ;  3 h, reflux
1.2 Reagents: Phosphorus oxychloride ;  1 h, 90 °C
リファレンス
Synthesis and antifungal activity of 2-heterocyclylbenzimidazole derivatives
Chen, Lan; Wei, Ningning; Gao, Jie; Zhou, Wenming, Nongyaoxue Xuebao, 2011, 13(5), 448-452

合成方法 4

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane
リファレンス
A facile method for the preparation and cleavage of 1,1-diacetates of aldehydes
Sabitha, Gowravaram; Abraham, Sunny; Ramalingam, T.; Yadav, J. S., Journal of Chemical Research, 2002, (3), 144-146

合成方法 5

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 10 °C; 3 - 4 h, 90 - 100 °C
リファレンス
Synthesis and biological activities of novel 1,2,4-triazole thiones and bis(1,2,4-triazole thiones) containing phenylpyrazole and piperazine moieties
Wang, Bao-Lei; Zhang, Li-Yuan; Zhan, Yi-Zhou; Zhang, Yan; Zhang, Xiao; et al, Journal of Fluorine Chemistry, 2016, 184, 36-44

合成方法 6

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 1 h, 5 - 120 °C
リファレンス
Design, synthesis, DFT study and antifungal activity of pyrazolecarboxamide derivatives
Mu, Jin-Xia; Shi, Yan-Xia; Yang, Ming-Yan; Sun, Zhao-Hui; Liu, Xing-Hai; et al, Molecules, 2016, 21(1),

合成方法 7

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
1.2 Solvents: Dimethylformamide ;  cooled; 2 h, 80 - 85 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  neutralized, cooled
リファレンス
The tert-amino effect in heterocyclic chemistry: synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives
Prajapati, Dipak; Borah, Kalyan Jyoti, Beilstein Journal of Organic Chemistry, 2007, 3,

合成方法 8

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0 °C
1.2 85 °C
リファレンス
New pyrazolyl-dibenzo[b,e][1,4]diazepinones: room temperature one-pot synthesis and biological evaluation
Brahmbhatt, Gaurangkumar C.; Sutariya, Tushar R.; Atara, Hiralben D.; Parmar, Narsidas J.; Gupta, Vivek K.; et al, Molecular Diversity, 2020, 24(2), 355-377

合成方法 9

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ;  6 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles through the Duff reaction
de Oliveira, C. H. A.; Mairink, L. M.; Pazini, F.; Liao, L. M.; de Oliveira, A. L.; et al, Synthetic Communications, 2013, 43(12), 1633-1639

合成方法 10

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

合成方法 11

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
Syntheses of heterocyclic 2-(tert-butylthio)aldehydes
Becher, Jan; Olesen, Preben H.; Knudsen, Niels A.; Toftlund, Hans, Sulfur Letters, 1986, 4(5), 175-83

合成方法 12

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  < 10 °C
1.2 10 °C → 90 °C; 1 h, 90 °C
1.3 Reagents: Water
リファレンス
Synthesis and biological activity of 4-(N-p-trifluoromethylphenyl) aminomethyl 5-substituted phenylthio pyrazole derivatives
Shi, Dabin; Xu, Yingshu; Liu, Jingzi; Ouyang, Guiping, Huaxue Tongbao, 2010, 73(12), 1139-1142

合成方法 13

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 2 h, 100 °C; 100 °C → rt
1.2 Solvents: Water ;  cooled
リファレンス
Discovery of Novel Pyrazolo[3,4-b]Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension
Hu, Liqing ; Li, Lijun; Chang, Qi; Fu, Songsen; Qin, Jia; et al, Journal of Medicinal Chemistry, 2020, 63(19), 11215-11234

合成方法 14

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 1.5 h, 5 °C → 100 °C
1.3 Solvents: Water ;  cooled
リファレンス
Synthesis of Spirooxindole Analogs Tethered Pyrazole Scaffold as Acetylcholinesterase Inhibitors
Shahidul Islam, Mohammad; Al-Majid, Abdullah Mohammed; Azam, Mohammad; Prakash Verma, Ved; Barakat, Assem ; et al, ChemistrySelect, 2021, 6(48), 14039-14053

合成方法 15

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 2 h, 5 °C → 100 °C
リファレンス
Design, synthesis, and biological evaluation of amide imidazole derivatives as novel metabolic enzyme CYP26A1 inhibitors
Sun, Bin; Liu, Kai; Han, Jing; Zhao, Li-yu; Su, Xiao; et al, Bioorganic & Medicinal Chemistry, 2015, 23(20), 6763-6773

合成方法 16

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C
1.2 0 - 5 °C; 1 h, 5 °C → reflux; cooled
1.3 Reagents: Water ;  0 °C
リファレンス
Preparation of imidazole amide derivatives for treating and/or preventing cancer and proliferative diseases
, China, , ,

合成方法 17

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 1 h, 5 °C → 120 °C
リファレンス
Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1)
Zhao, Dongmei; Sun, Bin; Ren, Jinhong; Li, Fengrong; Song, Shuai; et al, Bioorganic & Medicinal Chemistry, 2015, 23(6), 1356-1365

合成方法 18

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  rt → 10 °C; 3 h, 10 °C → 90 °C; 90 °C → rt
リファレンス
Synthesis of pyrazole oxime esters
Xiao, Hui-quan; Ouyang, Gui-ping; Sun, Xu-dong; Yao, Xian-dong; Bao, Gao-qiang; et al, Hecheng Huaxue, 2005, 13(6), 600-602

合成方法 19

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids
Zala, Mayursinh ; Vora, Jwalant J.; Khedkar, Vijay M., ACS Omega, 2023, 8(23), 20262-20271

合成方法 20

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  1 h, 90 °C
リファレンス
Chemoselective Synthesis of 5-Alkylamino-1H-pyrazole-4-carbaldehydes by Cesium- and Copper-Mediated Amination
Orrego-Hernandez, Jessica; Cobo, Justo; Portilla, Jaime, European Journal of Organic Chemistry, 2015, 2015(23), 5064-5069

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Raw materials

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Preparation Products

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:947-95-5)5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
注文番号:A1207541
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 03:47
価格 ($):482.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:947-95-5)5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
A1207541
清らかである:99%
はかる:25g
価格 ($):482.0
Email